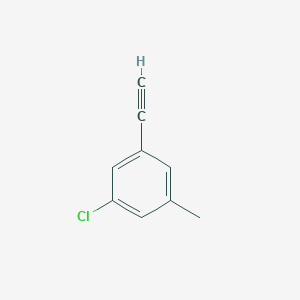

1-Chloro-3-ethynyl-5-methylbenzene

Descripción

Contextualization within Halogenated and Ethynyl-Substituted Aromatic Compounds

1-Chloro-3-ethynyl-5-methylbenzene belongs to a significant class of organic molecules known as halogenated and ethynyl-substituted aromatic compounds. The presence of a halogen (chlorine) and an ethynyl (B1212043) (carbon-carbon triple bond) group on the benzene (B151609) ring imparts a unique combination of reactivity and physical properties to the molecule.

Halogenated aromatic compounds are widely utilized in organic synthesis. The halogen atom can act as a leaving group in various nucleophilic substitution reactions and is instrumental in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogen is influenced by its nature (F, Cl, Br, I) and its position on the aromatic ring. chemicalbook.com Chlorine, being a moderately deactivating substituent due to its inductive electron-withdrawing effect, influences the regioselectivity of further electrophilic aromatic substitutions. chemicalbook.com

The ethynyl group, on the other hand, is a source of rich chemical reactivity. The terminal alkyne provides a site for various transformations, most notably the Sonogashira coupling reaction, which allows for the formation of a new carbon-carbon bond with aryl or vinyl halides. evitachem.com This reaction is a powerful tool for constructing complex molecular architectures, including conjugated polymers and pharmaceuticals. evitachem.com The sp-hybridized carbons of the ethynyl group also influence the electronic properties of the benzene ring.

The interplay of the chloro, ethynyl, and methyl groups on the benzene ring of this compound creates a molecule with multiple reactive sites that can be selectively addressed in synthetic strategies. The methyl group, being an electron-donating group, can also influence the reactivity and regioselectivity of reactions on the aromatic ring.

Significance of Functionalized Benzenes in Contemporary Organic Chemistry

Functionalized benzenes are the cornerstone of modern organic chemistry, serving as versatile building blocks for a vast array of chemical products. google.comrsc.org Their importance stems from the stability of the benzene ring combined with the diverse reactivity offered by various functional groups attached to it. These compounds are fundamental starting materials in the synthesis of:

Pharmaceuticals: A significant number of drugs contain substituted benzene rings, which are often crucial for their biological activity. rsc.orgbldpharm.com The ability to precisely place different functional groups on the benzene core allows for the fine-tuning of a drug's efficacy, selectivity, and pharmacokinetic properties.

Agrochemicals: Many herbicides, insecticides, and fungicides are based on functionalized benzene structures. The specific arrangement of substituents determines their biological target and environmental persistence. bldpharm.com

Materials Science: Functionalized benzenes are essential in the creation of advanced materials such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The electronic and photophysical properties of these materials can be tailored by modifying the functional groups on the aromatic rings. rsc.org

The strategic synthesis of multi-substituted benzenes, like this compound, is a key focus of research, as it enables the construction of complex and novel molecular architectures with desired functionalities. google.com

Overview of Academic Literature and Patent Landscape Relevant to the Compound

While specific, in-depth academic studies and patents focusing exclusively on this compound are not extensively found in broad public searches, its role as a chemical intermediate is evident from its inclusion in the catalogs of various chemical suppliers for research purposes. nih.govresearchgate.net These suppliers often provide documentation such as NMR, HPLC, and LC-MS data, indicating its use in synthetic and analytical applications. researchgate.net

The academic literature contains numerous examples of research on structurally similar halogenated phenylacetylenes, where the synthetic utility of the chloro and ethynyl groups is well-documented. google.com These studies often focus on the development of new synthetic methodologies, such as cross-coupling reactions, and the preparation of novel organic materials or biologically active molecules.

The patent landscape for substituted benzene derivatives is vast, with many patents claiming broad classes of compounds for various applications, particularly in the pharmaceutical and agrochemical industries. While a patent specifically centered on this compound may not be prominent, it is likely to be encompassed within broader claims of patents for compounds with similar substitution patterns for use in areas like cancer treatment or the development of new materials. The synthesis of related compounds, such as 1-chloro-3-ethyl-benzene and 1-chloro-3-methoxy-5-methylbenzene, has been the subject of specific patents, highlighting the industrial interest in this class of substituted aromatics.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl | evitachem.com |

| Molecular Weight | 150.60 g/mol | nih.gov |

| CAS Number | 1936635-62-9 | nih.gov |

| Appearance | Colorless liquid | google.com |

| Odor | Strong, characteristic | google.com |

Spectroscopic Data of a Structurally Similar Compound: 1-Chloro-4-(phenylethynyl)benzene

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 ppm |

| IR (neat, cm⁻¹) | 3049, 1590, 1496, 1481, 1440, 1399, 1265, 1091, 751, 732, 687, 512, 432 |

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-ethynyl-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDQZEIYCZKAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 Ethynyl 5 Methylbenzene

Established Synthetic Pathways for Ethynyl-Substituted Aromatic Systems

The creation of ethynyl-substituted aromatic systems like 1-Chloro-3-ethynyl-5-methylbenzene can be approached through several established routes. A common strategy involves the functionalization of a pre-existing substituted benzene (B151609) ring. For instance, a typical pathway might start with a halogenated toluene (B28343) derivative.

One prominent method is the dehydrohalogenation of a dihalo-vinyl intermediate. This process often begins with a substituted benzaldehyde, such as 3-chloro-5-methylbenzaldehyde, which is reacted with reagents like triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-vinyl intermediate. This intermediate is then treated with a strong base, such as potassium tert-butoxide (KOtBu) or sodium amide (NaNH₂), to eliminate two molecules of hydrogen bromide, yielding the terminal alkyne. The efficiency of this elimination step can be enhanced by using polar aprotic solvents like DMSO or DMF.

Another widely used and powerful method is the Sonogashira cross-coupling reaction. wikipedia.org This approach involves coupling an aryl halide with a terminal alkyne. To synthesize this compound, one could start with 1,3-dichloro-5-methylbenzene or 1-chloro-3-iodo-5-methylbenzene (B1422733) and couple it with a protected alkyne like trimethylsilylacetylene (B32187). The use of trimethylsilylacetylene is convenient as it is a liquid and prevents unwanted reactions at the other end of the alkyne. wikipedia.org The trimethylsilyl (B98337) (TMS) protecting group can then be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the terminal alkyne. wikipedia.org

The following table summarizes a key preparation pathway for this compound.

| Step | Reaction | Reagents | Conditions | Outcome | Citation |

| 1 | Formation of dibromo-vinyl intermediate | 3-chloro-5-methylbenzaldehyde + PPh₃ + CBr₄ | Toluene, 50–100 °C, 12 h | Dibromo-vinyl intermediate | |

| 2 | Dehydrohalogenation to alkyne | Dibromo-vinyl intermediate + KOtBu or NaNH₂ | DMSO or DMF, 25–115 °C | This compound | |

| 3 | Work-up and purification | Extraction, washing, silica (B1680970) gel chromatography | Ambient temperature | Pure alkyne product |

Advanced Synthetic Transformations Involving the Chemical Compound

This compound is a valuable intermediate for synthesizing more complex molecules, largely due to the reactivity of its ethynyl (B1212043) group in cross-coupling reactions. These transformations are fundamental in the production of pharmaceuticals, organic materials, and polymers. wikipedia.orggoogle.com

The terminal alkyne functionality of this compound is a key handle for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, creating a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In transformations involving this compound as the alkyne component, the reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org

The selectivity of the reaction is a crucial consideration. The goal is to activate the C-H bond of the alkyne for coupling without affecting the C-Cl bond on the aromatic ring. Standard Sonogashira conditions are generally selective for the alkyne, as the C-Cl bond is less reactive than the aryl iodides, bromides, or triflates typically used as coupling partners. wikipedia.org This allows for the precise construction of more complex ethynyl-linked structures. nih.gov The reaction has been widely applied in the synthesis of complex molecules, natural products, and organic materials. wikipedia.org

Beyond the Sonogashira reaction, palladium catalysts are instrumental in a wide array of synthetic protocols involving alkynes. While the Sonogashira reaction extends the carbon chain from the ethynyl group, other palladium-catalyzed reactions can functionalize the alkyne in different ways. For example, palladium-catalyzed carbonylation reactions can introduce a carbonyl group, transforming the alkyne into a conjugated enyne, which is a valuable synthetic building block. nih.gov

The choice of ligand is critical in controlling the selectivity and activity of these transformations. nih.gov For instance, the development of specialized phosphine (B1218219) ligands has enabled the selective monocarbonylation of diynes, showcasing the high level of control achievable in modern palladium catalysis. nih.gov Applying such methodologies to this compound could provide routes to various functionalized derivatives.

| Parameter | Typical Conditions for Palladium-Catalyzed Reactions | Citation |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | nih.govscielo.org.mx |

| Ligand | Phosphines (e.g., PPh₃, XantPhos), N-heterocyclic carbenes | nih.gov |

| Solvent | Amines (e.g., Et₂NH, Et₃N), DMF, Toluene, DMSO | wikipedia.orgscielo.org.mx |

| Base | Et₂NH, Et₃N, other mild bases | wikipedia.org |

| Temperature | Room temperature to moderate heating (e.g., 60-80°C) | wikipedia.org |

Copper plays a dual role in the chemistry of terminal alkynes. It is a crucial co-catalyst in the Sonogashira reaction, participating in the copper cycle to form a copper(I) acetylide intermediate. wikipedia.org However, copper can also act as the primary catalyst in other important transformations.

One of the most notable copper-catalyzed reactions for terminal alkynes is the Glaser coupling, which involves the oxidative homocoupling of two alkyne molecules to form a symmetric 1,3-diyne. This reaction is typically carried out using a copper(I) salt like CuCl or CuI and an oxidant, often in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA). jcsp.org.pk Applying Glaser coupling conditions to this compound would result in the formation of 1,4-bis(3-chloro-5-methylphenyl)buta-1,3-diyne.

Furthermore, copper-catalyzed reactions are used to form carbon-heteroatom bonds, such as carbon-sulfur bonds, which are significant in medicinal chemistry. jcsp.org.pk While often targeting aryl halides, adaptations of these methods could potentially involve the alkyne moiety.

In recent decades, gold catalysis has emerged as a powerful tool for activating alkynes toward a variety of unique chemical transformations. nih.govnih.gov Gold(I) catalysts, in particular, are highly electrophilic and oxophilic, readily coordinating to the triple bond of an alkyne and making it susceptible to nucleophilic attack. nih.gov

For an arylalkyne like this compound, gold catalysis can facilitate a range of intramolecular cyclizations and intermolecular additions. nih.gov Gold catalysts, often featuring phosphine or N-heterocyclic carbene ligands, can trigger cascade reactions to rapidly build molecular complexity. nih.govnih.gov For example, gold-catalyzed activation of the alkyne can induce a nucleophilic attack from an appended group or a reaction partner, leading to the formation of carbocyclic or heterocyclic scaffolds. nih.gov The resistance of gold catalysts to water and oxygen makes them particularly robust for these applications. nih.gov

| Metal Catalyst | Typical Reaction Type | Product Class | Citation |

| Palladium | Sonogashira Coupling | Aryl-substituted alkynes | wikipedia.org |

| Copper | Glaser Homocoupling | Symmetrical 1,3-diynes | jcsp.org.pk |

| Gold | Alkyne Hydration/Cyclization | Ketones, Heterocycles | nih.govnih.gov |

Functional Group Interconversions at the Ethynyl Moiety

The transformation of functional groups is a cornerstone of organic synthesis, allowing for the strategic manipulation of molecular structures. solubilityofthings.com In the context of this compound, the ethynyl group (-C≡CH) is a key site for such interconversions.

One of the most significant reactions involving the terminal alkyne is the Sonogashira coupling . This cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. libretexts.orgorganic-chemistry.org This method is highly valued for its ability to be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org The versatility of the Sonogashira coupling has led to its widespread use in various fields, including the synthesis of pharmaceuticals and organic materials. wikipedia.orglibretexts.org

Another important transformation is the Corey-Fuchs reaction , which provides a two-step method for converting an aldehyde into a terminal alkyne. organic-chemistry.orgwikipedia.org The first step involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine to form a dibromoolefin. jk-sci.comnih.gov In the second step, this intermediate is treated with a strong base, such as n-butyllithium, to yield the terminal alkyne. jk-sci.comnih.gov Variations of this reaction exist, and by choosing an appropriate base, it is sometimes possible to isolate the 1-bromoalkyne intermediate, which can be useful for further transformations. wikipedia.org

The reactivity of the ethynyl group also allows for its participation in various other transformations, leading to a diverse range of products depending on the specific reaction conditions. evitachem.com

Direct and Indirect Chlorination Methodologies

The introduction of a chlorine atom onto the benzene ring is a critical step in the synthesis of this compound. This can be achieved through both direct and indirect chlorination methods.

Direct chlorination typically involves electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and attacks an electrophilic chlorine species. A common method is the reaction of the benzene derivative with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). evitachem.comdoubtnut.com The catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of one of the chlorine atoms and facilitating the substitution.

Indirect chlorination methods can also be employed. For instance, a starting material already containing a chlorine atom at the desired position can be utilized, and the other functional groups can be introduced subsequently. One patented method describes the synthesis of 1-chloro-3-ethyl-benzene from m-chloroacetophenone. google.com While this example leads to an ethyl group instead of an ethynyl group, it illustrates the principle of starting with a chlorinated precursor.

The regioselectivity of chlorination is governed by the directing effects of the substituents already present on the benzene ring. youtube.com

Electrophilic Aromatic Substitution Principles in Synthesis

The synthesis of this compound is heavily reliant on the principles of electrophilic aromatic substitution (EAS). evitachem.com In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of the reaction are significantly influenced by the substituents already attached to the ring. masterorganicchemistry.com

Functional groups are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. youtube.com

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic attack. Examples include alkyl groups (-CH₃) and alkoxy groups (-OR). masterorganicchemistry.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. Halogens (-Cl) are an interesting case as they are deactivating due to their inductive effect but are ortho-, para-directing due to resonance. youtube.com

In the synthesis of this compound, the directing effects of the methyl and chloro substituents must be considered. When multiple substituents are present, the most strongly activating group generally controls the position of further substitution. masterorganicchemistry.com

Development of Chemo- and Regioselective Synthetic Routes

The development of synthetic routes that are both chemo- and regioselective is crucial for efficiently producing this compound while minimizing the formation of unwanted byproducts.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a molecule containing both an aldehyde and an ethynyl group, a reaction might be designed to selectively target one of these groups.

Regioselectivity pertains to the control of the position of the incoming substituent on the aromatic ring. As discussed, this is primarily governed by the directing effects of the existing substituents. masterorganicchemistry.com In a disubstituted benzene ring, if the directing effects of the two groups are in opposition, the stronger activating group will typically dictate the position of the next substitution. masterorganicchemistry.com Steric hindrance can also play a significant role, with substitution being less favored at positions that are sterically crowded. masterorganicchemistry.com

A plausible synthetic strategy for this compound could involve starting with a precursor such as 3-chloro-5-methylbenzaldehyde. This aldehyde can then be converted to the terminal alkyne via the Corey-Fuchs reaction. This approach ensures the correct placement of the chloro and methyl groups from the outset.

Purification and Isolation Techniques in Preparative Synthesis

After the synthesis of this compound, purification and isolation are necessary to obtain the compound in a pure form.

Chromatographic Separation Methods

Chromatography is a powerful technique for separating mixtures of compounds. For the purification of this compound, silica gel column chromatography is an effective method. In this technique, a solution of the crude product is passed through a column packed with silica gel. The components of the mixture travel through the column at different rates depending on their polarity and interactions with the stationary phase (silica gel) and the mobile phase (solvent).

By carefully selecting the solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, the desired compound can be separated from impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Ethynyl 5 Methylbenzene

Reactivity of the Ethynyl (B1212043) Functional Group

The ethynyl group (–C≡CH) is a key center of reactivity in 1-chloro-3-ethynyl-5-methylbenzene, participating in a variety of addition and coupling reactions.

Alkynylation Reactions and Pathways

The terminal alkyne functionality of this compound allows it to readily undergo alkynylation reactions. These reactions involve the formation of a new carbon-carbon bond by adding an alkyl or aryl group to the alkyne. A prominent pathway for this is through the formation of a copper acetylide, which then acts as a nucleophile. nih.gov For instance, in the presence of a copper(I) catalyst, the terminal proton of the ethynyl group can be abstracted by a base, forming a copper acetylide intermediate. This intermediate can then react with various electrophiles.

A general scheme for the copper-catalyzed alkynylation is as follows:

Deprotonation: The terminal alkyne reacts with a base to form an acetylide anion.

Transmetalation: The acetylide anion reacts with a copper(I) salt to form a copper acetylide.

Coupling: The copper acetylide reacts with an electrophile (e.g., an alkyl or aryl halide) to form the desired alkynylated product.

Recent research has demonstrated the use of chiral P,N ligands in copper-catalyzed enantioselective alkynylation of quinolones, showcasing the versatility of this approach. nih.gov

Cycloaddition Reactions (e.g., Click Chemistry for Triazole Formation)

The ethynyl group of this compound is an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgresearchgate.net The reaction is valued for its reliability, selectivity, and biocompatibility of the starting materials. nih.gov

The general mechanism for the CuAAC reaction involves the following steps:

In situ formation of a copper(I) acetylide from this compound.

Coordination of the azide (B81097) to the copper acetylide.

Cycloaddition to form a six-membered copper-containing intermediate.

Rearrangement and protonolysis to yield the stable 1,2,3-triazole product and regenerate the copper(I) catalyst. researchgate.net

This methodology has been widely applied in drug discovery and materials science. nih.govresearchgate.net The resulting triazole ring is not just a passive linker but can actively participate in hydrogen bonding and dipole interactions with biological targets. nih.gov

Table 1: Examples of Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| This compound | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | nih.govorganic-chemistry.org |

| This compound | Organic Azide | Ruthenium | 1,5-Disubstituted 1,2,3-triazole | organic-chemistry.org |

Polymerization Mechanisms (e.g., Thermopolymerization)

While specific studies on the thermopolymerization of this compound are not extensively detailed in the provided results, terminal alkynes, in general, are known to undergo polymerization upon heating. This process, known as thermopolymerization, typically proceeds through a complex series of reactions, including chain-growth and step-growth mechanisms, leading to the formation of highly cross-linked, conjugated polymers. The resulting materials often exhibit interesting thermal and electronic properties. The presence of the chloro and methyl substituents on the aromatic ring would be expected to influence the polymerization process and the properties of the resulting polymer.

Reactivity of the Chloro Substituent

The chlorine atom attached to the benzene (B151609) ring is another site of reactivity, primarily participating in nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) of the chloro group in this compound is generally challenging due to the electron-rich nature of the benzene ring. Such reactions typically require either harsh reaction conditions or the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

In the case of this compound, the methyl group is electron-donating, which further deactivates the ring towards nucleophilic attack. However, under forcing conditions, such as high temperatures and strong bases, a nucleophilic substitution might proceed through a benzyne (B1209423) intermediate. youtube.comstackexchange.com This mechanism involves the elimination of HCl to form a highly reactive aryne, which is then attacked by the nucleophile. This can lead to a mixture of products where the incoming nucleophile is attached at the position of the original chlorine or at an adjacent position. stackexchange.com

Role in Cross-Coupling Reactions

The chloro substituent can act as a handle for various transition metal-catalyzed cross-coupling reactions, although it is generally less reactive than bromo or iodo substituents. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, this compound can potentially participate in reactions like the Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron compound in the presence of a palladium catalyst. However, the reactivity of the chloro group in such couplings is often lower compared to other halogens, sometimes requiring more specialized catalytic systems. The presence of the ethynyl group also offers a competing site for cross-coupling reactions, such as the Sonogashira coupling. The specific reaction conditions would determine which functional group preferentially reacts.

Reactivity of the Methyl Group

The methyl group attached to the benzene ring is a site of potential chemical modification, primarily through oxidation reactions. The susceptibility of this group to oxidation is influenced by the electronic nature of the other substituents on the aromatic ring.

Oxidative Transformations and Pathways

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are commonly used to oxidize alkyl side-chains of aromatic rings to carboxylic acids. wikipedia.org For this compound, this would theoretically lead to the formation of 3-chloro-5-ethynylbenzoic acid. The reaction typically proceeds through a series of intermediate steps involving the formation of a benzylic radical or a benzylic cation. wikipedia.org The stability of these intermediates is a key factor in determining the reaction rate and outcome. The presence of the electron-withdrawing chloro group would be expected to destabilize a benzylic cation intermediate, potentially making the oxidation more challenging compared to toluene (B28343) itself.

| Oxidizing Agent | Potential Product | General Reaction Conditions |

| Potassium Permanganate (KMnO₄) | 3-Chloro-5-ethynylbenzoic acid | Hot, alkaline or acidic solution |

| Chromic Acid (H₂CrO₄) | 3-Chloro-5-ethynylbenzoic acid | Acidic solution |

It is important to note that under harsh oxidative conditions, the ethynyl group may also be susceptible to degradation. Therefore, achieving selective oxidation of the methyl group would require careful control of the reaction conditions.

Investigating Reaction Mechanisms and Intermediates

The presence of the ethynyl group makes this compound a valuable substrate for various coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, and its mechanism has been extensively studied.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. researchgate.net

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (in a separate reactant, not this compound itself in this context) to form a Pd(II) intermediate.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (in this case, the ethynyl group of this compound).

Acid-Base Reaction: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide intermediate.

A mechanistic study on the Sonogashira coupling catalyzed by Pd/NHC (N-heterocyclic carbene) complexes has revealed a novel transformation involving NHC-ethynyl coupling as a potential side reaction or catalyst transformation pathway. This highlights the complexity of the reaction and the potential for various intermediates and reaction pathways depending on the specific catalytic system employed.

| Catalytic Cycle | Key Steps | Key Intermediates |

| Palladium Cycle | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) species, Pd(II)-aryl complex, Pd(II)-alkynyl-aryl complex |

| Copper Cycle | π-Alkyne Complex Formation, Deprotonation | Cu(I)-alkyne complex, Copper acetylide |

While these general mechanisms provide a framework for understanding the reactivity of this compound in Sonogashira couplings, specific kinetic studies and isolation of intermediates for this particular compound would be necessary to fully elucidate its reaction pathways. The electronic effects of the chloro and methyl substituents on the rates of the individual steps in the catalytic cycles would be of particular interest.

Stereochemical Considerations in Transformations of Ethynylbenzenes

Reactions involving the ethynyl group of this compound can lead to the formation of new stereocenters, making stereochemical control an important consideration. Addition reactions across the carbon-carbon triple bond are a primary example where stereochemistry comes into play.

For instance, the halogenation of an alkyne can proceed via either syn- or anti-addition, leading to the formation of different stereoisomers of the resulting dihaloalkene. The stereochemical outcome is often dependent on the reaction mechanism. For example, the halogenation of alkenes often proceeds through a halonium ion intermediate, resulting in anti-addition. researchgate.net A similar intermediate could be envisioned for the halogenation of an alkyne.

Similarly, the hydrohalogenation of an alkyne involves the addition of a hydrogen and a halogen atom across the triple bond. The regioselectivity of this addition is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. In the case of a terminal alkyne like this compound, this would lead to the formation of a vinyl halide. The stereochemistry of the addition (syn or anti) can be influenced by the reaction conditions and the nature of the substrate.

The stereochemical outcome of addition reactions to the ethynyl group of this compound will be influenced by the steric and electronic effects of the substituted benzene ring. However, without specific experimental data for this compound, the precise stereoselectivity of such transformations remains a subject for empirical investigation.

A study on the stereoselective Sonogashira coupling of 1,1-dibromo-1-alkenes demonstrated that the use of a specific palladium catalyst, PdCl₂(dppf), with trialkylsilylacetylene selectively produced the (Z)-bromoenyne. This indicates that with the appropriate choice of catalyst and reagents, a high degree of stereocontrol can be achieved in reactions involving alkyne derivatives.

| Reaction Type | Potential Stereochemical Outcome | Factors Influencing Stereochemistry |

| Halogenation | syn- or anti-addition | Reaction mechanism, formation of bridged intermediates |

| Hydrohalogenation | syn- or anti-addition | Reaction conditions, solvent, nature of the alkyne |

| Catalytic Reactions | High stereoselectivity possible | Choice of catalyst, ligands, and reaction conditions |

Further research into the addition reactions of this compound is necessary to establish the specific stereochemical preferences and to develop synthetic methodologies that allow for the selective formation of desired stereoisomers.

Spectroscopic Characterization of 1 Chloro 3 Ethynyl 5 Methylbenzene and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-chloro-3-ethynyl-5-methylbenzene, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the acetylenic proton, and the methyl protons. Due to the substitution pattern on the benzene (B151609) ring, the three aromatic protons are chemically non-equivalent and are expected to appear as distinct signals.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (position 2/6) | 7.1 - 7.3 | Singlet/Doublet |

| Aromatic-H (position 4) | 7.0 - 7.2 | Singlet/Triplet |

| Acetylenic-H | ~3.1 | Singlet |

| Methyl-H | ~2.3 | Singlet |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the specific NMR instrument used. The aromatic region may show more complex splitting patterns due to small coupling constants between the non-equivalent protons.

For a structurally related compound, 1-chloro-3-(p-tolylethynyl)benzene , the following experimental ¹H NMR data has been reported (400 MHz, CDCl₃): δ 7.50-7.51 (m, 1H), 7.37-7.42 (m, 3H), 7.23-7.30 (m, 2H), 7.16 (d, J = 7.8 Hz, 2H), 2.36 (s, 3H) ppm. rsc.org This data for a more complex, yet related molecule, illustrates the types of signals and splitting patterns that can be expected.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro group and the electron-donating methyl group, as well as the ethynyl (B1212043) substituent.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 134 - 136 |

| Aromatic C-CH₃ | 138 - 140 |

| Aromatic C-C≡CH | 122 - 124 |

| Aromatic C-H | 128 - 132 |

| Acetylenic C-H | ~82 |

| Acetylenic C-Ar | ~80 |

| Methyl C | ~21 |

Experimental data for the related compound 1-chloro-3-(p-tolylethynyl)benzene shows the following ¹³C NMR signals (100 MHz, CDCl₃): δ 138.82, 134.12, 131.55, 131.36, 129.62, 129.52, 129.16, 128.29, 125.20, 119.63, 90.75, 87.29, 21.54 ppm. rsc.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, the couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the positions of the substituents on the aromatic ring by observing correlations from the methyl protons to the adjacent aromatic carbons and from the acetylenic proton to the aromatic carbon it is attached to.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring, the methyl group, and the alkyne, as well as the C≡C triple bond and the C-Cl bond.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acetylenic C-H | Stretching | 3300 - 3250 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2975 - 2850 |

| C≡C (Alkyne) | Stretching | 2150 - 2100 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

For comparison, the experimental IR spectrum of the related compound 1-chloro-3-(p-tolylethynyl)benzene shows absorption bands at (neat, cm⁻¹): 3031, 2918, 2224, 1590, 1557, 1508, 1407, 1072, 893, 882, 815, 789, 681, 523, 445. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound is a chromophore, and its absorption is influenced by the attached substituents. The ethynyl group, in particular, extends the conjugation of the π-system, which is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

The spectrum would likely exhibit a strong absorption band (the E-band) and a weaker, more structured band (the B-band), which are characteristic of substituted benzenes. The exact λmax values would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₉H₇Cl), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Mass Spectrometry Data:

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Significance |

| [C₉H₇Cl]⁺ | 150 | 152 | Molecular Ion |

| [C₉H₆Cl]⁺ | 149 | 151 | Loss of H radical |

| [C₈H₄Cl]⁺ | 125 | 127 | Loss of a methyl radical followed by acetylene (B1199291) |

| [C₉H₇]⁺ | 115 | - | Loss of Cl radical |

PubChemLite predicts the monoisotopic mass of this compound to be 150.02362 Da. uni.lu The fragmentation pattern would likely involve the loss of a hydrogen radical, a chlorine radical, and a methyl radical, as well as fragmentation of the ethynyl group. The base peak would correspond to the most stable fragment ion formed.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the elucidation of the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms within a crystal lattice, XRD provides unparalleled insights into the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. For a compound such as this compound, which is expected to be a solid at room temperature, XRD techniques are indispensable for a definitive structural characterization in the solid state. The two primary XRD methods, single-crystal X-ray diffraction and powder X-ray diffraction, offer complementary information regarding the material's structure and bulk properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. acs.orgcreative-biostructure.com This powerful technique requires a high-quality, single crystal of the compound, typically with dimensions on the order of micrometers. When a focused beam of X-rays is directed at the crystal, the regularly arranged atoms in the crystal lattice diffract the X-rays in a specific pattern of spots. creative-biostructure.com By rotating the crystal and collecting the diffraction data from various orientations, a complete three-dimensional electron density map of the molecule can be constructed. From this map, the exact positions of individual atoms can be determined, yielding precise measurements of bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry. This would include the precise bond lengths of the carbon-carbon bonds within the benzene ring, the C-Cl bond, the C-CH₃ bond, and the C≡C triple bond of the ethynyl group. Furthermore, SC-XRD would reveal the planarity of the benzene ring and the spatial arrangement of the chloro, ethynyl, and methyl substituents.

Beyond the intramolecular details, SC-XRD provides crucial information about the crystal packing, which is how the molecules are arranged in the crystal lattice. This includes identifying any intermolecular interactions, such as π-π stacking or C-H···π interactions, that stabilize the crystal structure. The crystallographic data obtained from an SC-XRD experiment are typically presented in a standardized format, including the crystal system, space group, and unit cell parameters.

While no experimental single-crystal X-ray diffraction data for this compound are currently available in the public domain, a hypothetical set of crystallographic parameters is presented in the table below for illustrative purposes.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 6.123 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 102.45 |

| γ (°) | 90 |

| Volume (ų) | 801.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.254 |

This data is purely illustrative and not based on experimental results.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. researchgate.netjst.go.jplibretexts.org Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a finely ground powder sample containing a large number of small crystallites in random orientations. libretexts.orgjove.com The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern is a unique "fingerprint" for a specific crystalline phase. jove.commalvernpanalytical.com

The primary applications of PXRD for a compound like this compound would include:

Phase Identification: The PXRD pattern of a synthesized batch of this compound can be compared to a reference pattern (if available) or used as a reference for future batches to confirm the identity of the crystalline phase. malvernpanalytical.com

Purity Assessment: PXRD is highly sensitive to the presence of crystalline impurities. ncl.ac.ukcambridge.org If the synthesis of this compound results in any crystalline byproducts or unreacted starting materials, their characteristic diffraction peaks will appear in the PXRD pattern of the bulk sample.

Polymorphism Screening: Many organic compounds can crystallize in multiple forms, known as polymorphs, which have different crystal structures and physical properties. PXRD is a key tool for identifying and distinguishing between different polymorphic forms.

Lattice Parameter Refinement: The positions of the diffraction peaks in a PXRD pattern are related to the dimensions of the unit cell. This information can be used to refine the lattice parameters of the crystal structure. libretexts.org

As with single-crystal data, no experimental powder X-ray diffraction pattern for this compound has been publicly reported. The following table provides a hypothetical set of the most intense diffraction peaks that might be observed for this compound, illustrating the type of data obtained from a PXRD experiment.

Hypothetical Powder X-ray Diffraction Peaks for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 65 |

| 21.3 | 4.17 | 80 |

| 25.1 | 3.55 | 95 |

| 28.9 | 3.09 | 50 |

| 31.7 | 2.82 | 45 |

This data is purely illustrative and not based on experimental results.

Computational Chemistry and Theoretical Studies of 1 Chloro 3 Ethynyl 5 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

There is a lack of specific published data on the quantum chemical calculations for 1-Chloro-3-ethynyl-5-methylbenzene.

Electronic Structure Elucidation and Molecular Orbital Analysis

No dedicated studies on the electronic structure or molecular orbital analysis of this compound have been found in the public domain. Such a study would typically involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Energetic Landscape of Reaction Pathways

A detailed computational analysis of the energetic landscape of reaction pathways involving this compound has not been reported. This type of research would provide valuable insights into the thermodynamics and kinetics of reactions where this compound acts as a reactant or intermediate.

Molecular Dynamics Simulations

There are no available molecular dynamics simulation studies for this compound in the scientific literature. These simulations would be instrumental in understanding the compound's behavior in different environments and its dynamic conformational properties.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

While the potential to use computational methods to predict spectroscopic properties and correlate them with experimental data exists, no such studies have been published specifically for this compound. This would involve calculating theoretical NMR, IR, and UV-Vis spectra and comparing them with experimentally obtained data to validate the computational models.

Conformational Analysis and Molecular Geometry Optimization

Specific conformational analysis and molecular geometry optimization studies for this compound are absent from the available literature. Such research would determine the most stable three-dimensional structure of the molecule by calculating the potential energy surface as a function of bond rotations.

Studies on Intermolecular Interactions and Solid-State Phenomena

There is no published research on the intermolecular interactions and solid-state phenomena of this compound. These studies are crucial for understanding the packing of molecules in the crystalline state and predicting the material's bulk properties.

Applications of 1 Chloro 3 Ethynyl 5 Methylbenzene in Advanced Materials and Organic Synthesis

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The distinct reactivity of its functional groups makes 1-chloro-3-ethynyl-5-methylbenzene a highly valuable intermediate in organic synthesis. The structure combines an electron-withdrawing chlorine atom with an electron-donating methyl group, influencing the reactivity of the aromatic ring, while the terminal ethynyl (B1212043) group is a key site for carbon-carbon bond formation.

This compound readily participates in a variety of chemical reactions, including:

Cross-Coupling Reactions: The terminal alkyne is particularly suited for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the alkyne with aryl or vinyl halides, a critical step in constructing extended π-conjugated systems. wikipedia.orglibretexts.org The chloro group on the ring also serves as a handle for other coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity. evitachem.com

Substitution Reactions: As a benzene (B151609) derivative, it can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the ring. evitachem.com

Addition Reactions: The ethynyl group's triple bond can undergo various addition reactions, providing a pathway to a wide range of other functional groups and molecular structures.

The strategic placement of the chloro, ethynyl, and methyl groups allows for regiocontrolled synthesis, where reactions can be directed to specific sites on the molecule. This control is crucial for building complex target molecules with precise architectures, such as those found in pharmaceuticals and natural products. wikipedia.orgresearchgate.net

Interactive Table: Reactivity of this compound

| Functional Group | Type of Reaction | Potential Products |

| Ethynyl (-C≡CH) | Sonogashira Coupling | Arylalkynes, Conjugated Enynes |

| Ethynyl (-C≡CH) | Click Chemistry | Triazoles |

| Chloro (-Cl) | Suzuki-Miyaura Coupling | Biaryl Compounds |

| Aromatic Ring | Electrophilic Substitution | Further Substituted Benzene Derivatives |

Application in Materials Science Research

The same reactivity that makes this compound a valuable synthetic intermediate also makes it a promising monomer for the development of advanced materials.

Polymer and Resin Development

This compound is utilized as a monomer in the production of polymers and specialty resins. evitachem.com The ability of the ethynyl group to participate in polymerization reactions allows for the creation of polyacetylene-based structures and other conjugated polymers. The presence of the chloro and methyl substituents on the phenyl ring can be used to modulate the physical and chemical properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength.

Functional Polymer Synthesis through Ethynyl Moieties

The ethynyl group is a cornerstone for creating functional polymers. Its high reactivity allows it to be a key component in polymerization reactions, such as those used to form poly(arylene ethynylene)s (PAEs). rsc.org These reactions often employ Sonogashira cross-coupling to link ethynyl-containing monomers, building up a conjugated polymer backbone. rsc.orgnih.gov The introduction of acetylene (B1199291) linkers into polymer chains can significantly influence the material's properties, such as reducing steric hindrance and altering electronic band gaps. nih.gov This approach is fundamental to designing polymers with specific, tailored functionalities for advanced applications.

Incorporation into Optoelectronic Materials

The synthesis of conjugated polymers from monomers like this compound is of significant interest for optoelectronic applications. whiterose.ac.uk The alternating single and multiple bonds in these polymers create delocalized π-electron systems, which are responsible for their semiconductor properties. By incorporating building blocks with ethynylene spacers, researchers can fine-tune the electronic properties of materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. whiterose.ac.uk This control over the electronic bandgap is critical for developing materials for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. rsc.orgnih.gov The specific substituents on the aromatic ring of the monomer play a crucial role in perturbing the electron-accepting or -donating ability of the polymer chain, thereby tuning its optoelectronic characteristics. whiterose.ac.uk

Processing and Deposition Techniques for Ethynyl-Containing Polymers

Once synthesized, polymers containing ethynyl-derived units must be processed into usable forms, such as thin films for electronic devices. A key challenge is processing these often rigid and insoluble materials without causing degradation. Vapor deposition is one advanced technique used for this purpose. google.com Methods like oxidative vapor polymerization can create thin, uniform polymer films directly on a substrate. For example, a monomer vapor can be exposed to an oxidant-coated surface, leading to in-situ polymerization and film formation. google.com Controlling parameters such as substrate temperature during this process is crucial for managing the film's morphology and properties. google.com Such techniques are vital for fabricating the multilayered structures found in modern optoelectronic devices. nih.gov

Precursor in Fine Chemical Synthesis

Beyond materials science, this compound serves as a key precursor in the synthesis of fine chemicals, including complex pharmaceuticals. Its multi-functional nature allows it to be a starting point for multi-step synthetic sequences. Chemists can leverage the different reactivities of the chloro and ethynyl groups to sequentially add other molecular fragments, building up complex structures with high precision. evitachem.com For instance, a Sonogashira coupling at the ethynyl position could be followed by a different type of coupling reaction at the chloro-substituted position, demonstrating its utility as a versatile building block for high-value chemical products. wikipedia.org

Derivatives and Analogues of 1 Chloro 3 Ethynyl 5 Methylbenzene in Academic Research

Synthesis of Novel Substituted Ethynylbenzene Derivatives

The synthesis of novel substituted ethynylbenzene derivatives from precursors like 1-chloro-3-ethynyl-5-methylbenzene primarily relies on the reactivity of the terminal alkyne. The Sonogashira coupling is a cornerstone reaction in this context, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. mdpi.comlibretexts.org This palladium-catalyzed cross-coupling reaction, often in the presence of a copper(I) co-catalyst, is highly efficient for creating more complex molecular structures. mdpi.com

For a substrate such as this compound, the ethynyl (B1212043) group can be coupled with a variety of aryl halides to generate a diverse library of diarylacetylene derivatives. The reaction conditions are generally mild, accommodating a wide range of functional groups.

A general scheme for the Sonogashira coupling of a 1,3,5-trisubstituted benzene (B151609) is depicted below:

Scheme 1: General Sonogashira coupling reaction of a substituted ethynylbenzene with an aryl halide.

Below is a table of representative Sonogashira coupling reactions with various aryl halides, demonstrating the versatility of this method for generating novel ethynylbenzene derivatives.

| Entry | Aryl Halide | Catalyst System | Product |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | 1-Chloro-5-methyl-3-(phenylethynyl)benzene |

| 2 | 4-Iodonitrobenzene | Pd(PPh₃)₄/CuI | 1-Chloro-5-methyl-3-((4-nitrophenyl)ethynyl)benzene |

| 3 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf)/CuI | 1-Chloro-3-((4-methoxyphenyl)ethynyl)-5-methylbenzene |

| 4 | 2-Iodothiophene | Pd(OAc)₂/PPh₃/CuI | 2-((3-Chloro-5-methylphenyl)ethynyl)thiophene |

This table presents hypothetical yet chemically plausible examples of Sonogashira coupling reactions based on established methodologies.

Structure-Reactivity and Structure-Property Relationship Studies of Analogues

The relationship between the molecular structure of ethynylbenzene analogues and their resulting reactivity and physical properties is a significant area of investigation. For compounds related to this compound, the electronic nature of the substituents on the aromatic ring dictates the molecule's behavior.

The chloro group at the meta-position is an electron-withdrawing group via induction, which can influence the acidity of the ethynyl proton and the electron density of the aromatic ring. studymind.co.uk The methyl group, in contrast, is weakly electron-donating. nih.gov This push-pull electronic environment can lead to interesting photophysical properties in derivatives.

Studies on meta-substituted phenylacetylenes have shown that the nature of the substituents can affect the electronic absorption and emission spectra of the molecules. For instance, the introduction of strong electron-donating or electron-withdrawing groups via the ethynyl linker can lead to significant shifts in the absorption and fluorescence maxima, which is of interest for the development of organic light-emitting diodes (OLEDs) and molecular sensors.

The reactivity of the benzene ring towards further electrophilic aromatic substitution is also influenced by the existing substituents. The chloro and methyl groups are ortho, para-directing; however, their positions in a 1,3,5-substituted pattern mean that the remaining unsubstituted positions (2, 4, and 6) are all meta to each other. This substitution pattern can be exploited to direct further functionalization of the aromatic core.

| Substituent at C1 | Substituent at C3 | Substituent at C5 | Predicted Effect on Electron Density of the Ring |

| -Cl | -C≡CH | -CH₃ | Moderately decreased |

| -Cl | -C≡C-Ph | -CH₃ | Dependent on phenyl substituent |

| -Cl | -C≡C-C₆H₄NO₂ | -CH₃ | Significantly decreased |

| -Cl | -C≡C-C₆H₄OCH₃ | -CH₃ | Slightly increased |

This table provides a qualitative prediction of the electronic effects of various substituents on the benzene ring of this compound analogues.

Exploration of Bioisosteric Replacements for Ethynyl and Chloro Groups

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability, while retaining its desired biological activity. nih.gov The ethynyl and chloro groups of this compound can be considered for bioisosteric replacement.

The ethynyl group has been investigated as a bioisostere for halogens, particularly iodine and bromine, as it can mimic their size and engage in similar non-covalent interactions like halogen bonding through its polarized C-H bond. Conversely, a halogen, such as chlorine, can be replaced by an ethynyl group. An example of this is seen in the structures of the EGFR inhibitors gefitinib (containing a chloro group) and erlotinib (containing an ethynyl group), where the ethynyl group mimics the interaction of the chloro group with the protein's backbone.

The chloro group itself is a common bioisostere for a methyl group, as they have similar steric bulk. Other potential bioisosteres for a chloro group include the trifluoromethyl (-CF₃) and cyano (-CN) groups, which can offer different electronic and lipophilic properties. nih.gov

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Ethynyl (-C≡CH) | Cyano (-CN) | Similar size, linear geometry, and electronic properties. |

| Ethynyl (-C≡CH) | Thiocyanate (-SCN) | Can act as a hydrogen bond acceptor. |

| Chloro (-Cl) | Methyl (-CH₃) | Similar steric profile. |

| Chloro (-Cl) | Trifluoromethyl (-CF₃) | Similar size but stronger electron-withdrawing properties. |

| Chloro (-Cl) | Ethynyl (-C≡CH) | Can mimic halogen bonding interactions. |

This table outlines potential bioisosteric replacements for the ethynyl and chloro groups and the scientific reasoning behind these substitutions.

Glycosylated and Other Complex Derivatives Containing Ethynylphenyl Moieties

The incorporation of carbohydrate moieties into organic molecules can significantly enhance their biocompatibility and aqueous solubility. The ethynyl group on the phenyl ring serves as a convenient handle for the attachment of sugar units, leading to the formation of glycosylated derivatives.

One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, where an azide-functionalized sugar is reacted with the terminal alkyne of the ethynylphenyl compound. This reaction is highly efficient and regioselective, yielding a 1,2,3-triazole linker that connects the sugar to the aromatic core.

Alternatively, C-glycosides can be synthesized where the sugar is directly attached to the aromatic ring through a carbon-carbon bond, offering greater metabolic stability compared to O- or N-glycosides. The synthesis of C-glycosides often involves more complex multi-step procedures.

The resulting glycoconjugates are of interest for their potential applications in drug delivery and as probes for studying biological systems. The sugar moiety can target specific lectins or transporters on cell surfaces, facilitating cellular uptake.

| Linkage Type | Synthetic Strategy | Key Features of the Derivative |

| Triazole Linkage | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Straightforward synthesis, stable linker. |

| Direct C-C Bond | Multi-step synthesis involving glycosyl donors and acceptors | High metabolic stability. |

| Ether Linkage | Williamson ether synthesis with a propargyl ether | Flexible linker. |

This table summarizes different strategies for the synthesis of glycosylated derivatives of ethynylphenyl compounds and the key characteristics of the resulting molecules.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Functionalization

The chloro and ethynyl (B1212043) groups in 1-chloro-3-ethynyl-5-methylbenzene are prime targets for catalytic functionalization, opening avenues for the synthesis of a wide array of complex molecules. Future research will likely focus on creating more efficient, selective, and robust catalytic systems to manipulate these functionalities.

Transition-metal catalysis is expected to remain a cornerstone for the functionalization of the chloroarene moiety. Advances in palladium-catalyzed cross-coupling reactions will likely lead to milder and more general methods for C-C and C-N bond formation. researchgate.netnih.govorganic-chemistry.org The development of novel ligands and palladium precatalysts will be crucial for enhancing catalytic activity and expanding the substrate scope. researchgate.netnih.govorganic-chemistry.org Beyond palladium, research into more earth-abundant and less toxic metals like cobalt for C-N cross-coupling of chloroarenes presents a promising and sustainable alternative. researchgate.net

The terminal alkyne group offers a rich platform for a variety of catalytic transformations. Gold and copper catalysis are anticipated to be at the forefront of developing new methods for alkyne functionalization. researchgate.netacs.orgnih.gov Research into gold-catalyzed multifunctionalization of alkynes could enable the simultaneous formation of multiple new bonds, leading to rapid increases in molecular complexity. researchgate.netnih.gov Copper-catalyzed hydroalkylation of the terminal alkyne represents another area of interest, providing a direct route to the synthesis of substituted alkenes. acs.org Furthermore, the development of recyclable catalysts for alkyne functionalization will be a key trend, addressing the growing need for sustainable chemical processes. mdpi.com

| Catalytic System | Functional Group Targeted | Potential Transformation | Anticipated Advantages |

| Palladium-based catalysts with advanced ligands | Chloro group | C-C and C-N cross-coupling reactions | Milder reaction conditions, broader substrate scope |

| Heterogeneous cobalt catalysts | Chloro group | N-arylation of heterocycles and amines | Use of a more sustainable and earth-abundant metal |

| Gold-based catalysts | Ethynyl group | Multifunctionalization, formation of multiple new bonds | Rapid increase in molecular complexity in a single step |

| Copper-based catalysts | Ethynyl group | Hydroalkylation, synthesis of (E)-alkenes | High regio- and diastereoselectivity |

| Recyclable solid-supported catalysts | Ethynyl group | Various alkyne functionalizations | Increased sustainability and ease of catalyst separation |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound into flow chemistry and automated platforms is an emerging trend that promises to enhance efficiency, safety, and reproducibility. nih.gov Flow chemistry, with its precise control over reaction parameters, is particularly well-suited for handling potentially hazardous reactions and for optimizing reaction conditions. ewadirect.com

Future research will likely focus on developing continuous-flow processes for the key synthetic steps involved in the preparation and subsequent transformation of this compound. This could include the development of packed-bed reactors containing immobilized catalysts for continuous functionalization reactions. The modular nature of flow chemistry setups will also facilitate the telescoping of multiple reaction steps, thereby reducing purification and handling efforts. rsc.org

Automated synthesis platforms, often coupled with flow chemistry, will enable the rapid synthesis of libraries of derivatives of this compound. nih.govchimia.ch These platforms can systematically vary reaction parameters and starting materials, accelerating the discovery of new compounds with desired properties. chimia.chresearchgate.net The use of pre-packed reagent cartridges and pre-programmed protocols will make these advanced synthetic techniques more accessible to a broader range of researchers. chimia.chresearchgate.net

| Platform | Application to this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis and functionalization | Enhanced safety, precise control, improved scalability |

| Automated Synthesis | High-throughput library synthesis of derivatives | Increased speed and efficiency, reduced human error |

| Integrated Flow and Automation | "On-demand" synthesis of specific compounds | Rapid optimization, streamlined multi-step synthesis |

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more environmentally benign and sustainable synthetic methods.

A key focus will be the replacement of traditional, often hazardous, reagents and solvents with greener alternatives. This includes the exploration of transition-metal-free coupling reactions for the arylation of the terminal alkyne, which would reduce reliance on potentially toxic and expensive metal catalysts. chemistryviews.org Light-mediated synthetic protocols also offer a green alternative for the synthesis of aryl alkynes. nih.gov

The development of catalytic halogenation methods that are more eco-compatible will also be a significant area of research. researchgate.net This could involve the use of solid acid catalysts and greener halogenating agents to minimize waste and improve the atom economy of halogenation processes. taylorfrancis.comrsc.org Furthermore, there will be a continued push towards catalytic processes that can be conducted in environmentally friendly solvents, such as water, or even under solvent-free conditions. rsc.org

| Green Chemistry Approach | Application in the Synthesis/Functionalization | Environmental Benefit |

| Transition-metal-free coupling | Arylation of the ethynyl group | Avoidance of heavy metal waste |

| Photochemical synthesis | Formation of C(sp)–C(sp2) bonds | Use of light as a clean energy source |

| Eco-compatible halogenation | Introduction or modification of the chloro group | Use of safer reagents and reduced waste |

| Use of green solvents | All synthetic steps | Reduced environmental impact of solvents |

| Mechanochemical synthesis | Sonogashira coupling and other reactions | Elimination or significant reduction of solvent use |

Advanced Computational Approaches for Molecular Design and Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational approaches will play a crucial role in designing new molecules with specific properties and in predicting their reactivity and behavior.

Density Functional Theory (DFT) and other quantum mechanical methods will be employed to study the electronic structure and reactivity of this compound and its derivatives. nih.govresearchgate.netresearchgate.net These studies can provide valuable insights into reaction mechanisms and help in the rational design of new catalysts and reaction conditions. nih.govresearchgate.net Computational screening of virtual libraries of derivatives can accelerate the discovery of compounds with desired electronic or optical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be developed to predict the physicochemical properties and potential biological activities of new compounds derived from this compound. nih.govnih.govacs.orgrsc.org These in silico models can help to prioritize synthetic targets and reduce the need for extensive experimental screening. nih.govnih.gov

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding of reactivity and catalyst performance |

| Virtual Screening | Design of new functional molecules | Identification of promising candidates for synthesis |

| QSAR/QSPR Modeling | Prediction of biological activity and physical properties | Prioritization of synthetic targets |

| Molecular Dynamics Simulations | Study of intermolecular interactions | Insight into material properties and biological interactions |

Potential in Interdisciplinary Research Domains

The versatility of this compound as a synthetic intermediate opens up possibilities for its application in a variety of interdisciplinary research fields. Its derivatives could find use in materials science, medicinal chemistry, and chemical biology.

In materials science , the rigid, linear structure of the ethynyl group makes it an attractive component for the synthesis of novel organic electronic materials. Derivatives of this compound could be explored as building blocks for conjugated polymers, organic light-emitting diodes (OLEDs), and other functional materials. The ability to precisely tune the electronic properties through functionalization of the aromatic ring and the alkyne moiety is a key advantage. rsc.org

In medicinal chemistry , the substituted benzene (B151609) core is a common scaffold in many biologically active molecules. The functional handles on this compound allow for the systematic modification of its structure to explore structure-activity relationships and develop new therapeutic agents.

In chemical biology , derivatives of this compound could be designed as molecular probes to study biological processes. The alkyne group, for instance, can participate in "click" chemistry reactions, enabling its conjugation to biomolecules for imaging or tracking purposes.

The future of research on this compound is bright, with numerous opportunities for innovation at the intersection of synthetic chemistry, materials science, and computational science. The continued development of novel synthetic methods and a deeper understanding of its chemical properties will undoubtedly lead to the discovery of new and valuable applications for this versatile molecule.

Q & A

Q. What synthetic methodologies are effective for preparing 1-chloro-3-ethynyl-5-methylbenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves halogenation and alkyne functionalization. For example, bromination of 5-methylbenzene derivatives followed by substitution with ethynyl groups (e.g., via Sonogashira coupling) is a common pathway. Optimization requires monitoring reaction parameters such as temperature (e.g., 60–80°C for cross-coupling reactions), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., THF or DMF) to minimize side reactions like alkyne dimerization . Purity can be enhanced using column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectroscopic data?

- Methodological Answer : Combine multiple techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations) to assign peaks for ethynyl (δ ~2.5–3.5 ppm for protons) and aromatic chlorine substituents.

- X-ray crystallography : Collaborate with facilities like the Cambridge Crystallographic Data Centre (CCDC) to obtain single-crystal structures, which resolve steric and electronic effects .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Follow OSHA HCS guidelines for halogenated aromatic compounds, including neutralization before disposal .

Advanced Research Questions

Q. How can contradictory data in reaction kinetics or product distributions be analyzed for derivatives of this compound?

- Methodological Answer :

- Iterative hypothesis testing : Replicate experiments under controlled conditions (e.g., inert atmosphere, moisture-free solvents) to isolate variables.

- Statistical tools : Apply ANOVA or multivariate regression to identify outliers or confounding factors (e.g., catalyst deactivation).

- Cross-validation : Compare results with analogous compounds (e.g., bromo- or iodo-substituted benzene derivatives) to assess electronic effects .

Q. What strategies are effective for designing this compound-based ligands in coordination chemistry or catalysis?

- Methodological Answer :

- Computational modeling : Use software like Gaussian or ORCA to predict binding affinities and steric parameters.

- Experimental screening : Test ligand performance in catalytic cycles (e.g., Suzuki-Miyaura coupling) with varying substrates.

- Crystallographic studies : Analyze metal-ligand bond lengths and angles to refine design principles .

Q. How can environmental or metabolic degradation pathways of this compound be studied to assess ecological risks?

- Methodological Answer :

- Degradation assays : Expose the compound to UV light, microbial consortia, or oxidizing agents (e.g., H₂O₂/Fe²⁺) and monitor intermediates via LC-MS.

- Toxicity profiling : Use in vitro models (e.g., zebrafish embryos) to evaluate acute/chronic effects, referencing EPA Method 8270B for halogenated aromatics .

Q. What methodologies address contradictions between experimental data and theoretical predictions for electronic properties of this compound?

- Methodological Answer :

- Benchmark computational methods : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis or cyclic voltammetry data.

- Error analysis : Quantify discrepancies in HOMO-LUMO gaps or dipole moments using sensitivity studies .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic procedures for this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis